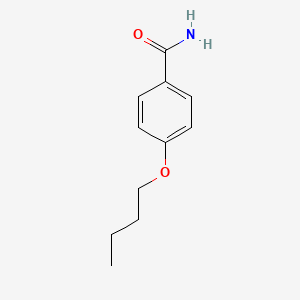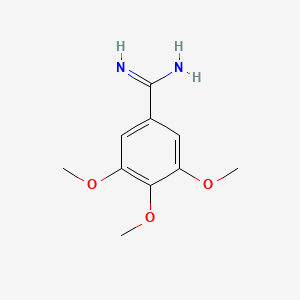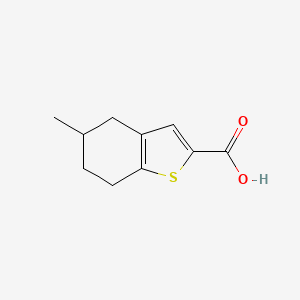
Antagonista de CRTh2 2
Descripción general
Descripción
AP-768 es un fármaco de molécula pequeña que actúa como un antagonista selectivo y potente del receptor 2 de prostaglandina D2 (CRTH2). Este compuesto se ha desarrollado principalmente por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades del sistema inmunitario y enfermedades respiratorias, como el asma .
Aplicaciones Científicas De Investigación
AP-768 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un compuesto de referencia en estudios que involucran antagonistas de CRTH2.
Biología: Investigado por sus efectos sobre la señalización de células inmunitarias y la inflamación.
Medicina: Explorado como un agente terapéutico potencial para el tratamiento del asma y otras enfermedades respiratorias.
Industria: Utilizado en el desarrollo de nuevos fármacos que se dirigen a los receptores CRTH2.
Mecanismo De Acción
El mecanismo de acción de AP-768 implica su unión al receptor 2 de prostaglandina D2 (CRTH2), bloqueando así la actividad del receptor. Esta inhibición evita las vías de señalización aguas abajo que conducen a la inflamación y otras respuestas inmunitarias. Los objetivos moleculares y las vías involucradas incluyen la inhibición de la activación de eosinófilos y basófilos, que son actores clave en las respuestas alérgicas e inflamatorias .
Análisis Bioquímico
Biochemical Properties
CRTh2 antagonist 2 plays a crucial role in biochemical reactions by interacting with the CRTh2 receptor, a G protein-coupled receptor. This interaction inhibits the binding of prostaglandin D2 to the receptor, thereby preventing the downstream signaling pathways that lead to inflammation and allergic responses. The compound also interacts with various enzymes and proteins involved in the inflammatory response, such as eosinophils, basophils, and T-helper type 2 cells .
Cellular Effects
CRTh2 antagonist 2 exerts significant effects on various cell types and cellular processes. It influences cell function by inhibiting the activation and migration of eosinophils and basophils, which are key players in allergic inflammation. Additionally, CRTh2 antagonist 2 affects cell signaling pathways by blocking the CRTh2 receptor, leading to reduced production of pro-inflammatory cytokines such as interleukin-4, interleukin-5, and interleukin-13. This results in decreased gene expression related to inflammation and a reduction in cellular metabolism associated with allergic responses .
Molecular Mechanism
The molecular mechanism of CRTh2 antagonist 2 involves its binding to the CRTh2 receptor, thereby preventing the activation of the receptor by prostaglandin D2. This inhibition blocks the G protein-coupled receptor signaling pathway, which is responsible for the chemotaxis and activation of immune cells. By inhibiting this pathway, CRTh2 antagonist 2 reduces the production of pro-inflammatory cytokines and other mediators of inflammation. Additionally, the compound may influence gene expression by modulating transcription factors involved in the inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CRTh2 antagonist 2 have been observed to change over time. The compound exhibits stability under various conditions, but its efficacy may decrease with prolonged exposure due to potential degradation. Long-term studies have shown that CRTh2 antagonist 2 can maintain its inhibitory effects on immune cell activation and inflammation for extended periods, although the degree of inhibition may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of CRTh2 antagonist 2 vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and allergic responses without significant adverse effects. At higher doses, CRTh2 antagonist 2 may exhibit toxic effects, including potential liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for maximizing therapeutic benefits while minimizing toxicity .
Metabolic Pathways
CRTh2 antagonist 2 is involved in various metabolic pathways, primarily those related to the inflammatory response. The compound interacts with enzymes such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of prostaglandins and leukotrienes. By inhibiting these enzymes, CRTh2 antagonist 2 reduces the production of pro-inflammatory mediators, thereby modulating metabolic flux and metabolite levels associated with inflammation .
Transport and Distribution
Within cells and tissues, CRTh2 antagonist 2 is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. These interactions influence the localization and concentration of CRTh2 antagonist 2, affecting its overall efficacy and activity in targeting the CRTh2 receptor .
Subcellular Localization
The subcellular localization of CRTh2 antagonist 2 is primarily within the plasma membrane, where it interacts with the CRTh2 receptor. The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are crucial for the compound’s activity and function, as they determine its accessibility to the CRTh2 receptor and other biomolecules involved in the inflammatory response .
Métodos De Preparación
La preparación de AP-768 implica varias rutas sintéticas y condiciones de reacción. Uno de los métodos incluye el uso de reactivos y catalizadores específicos para lograr la estructura química deseada. Los métodos de producción industrial para AP-768 están diseñados para garantizar una alta pureza y rendimiento, a menudo involucrando múltiples pasos de purificación y control de calidad .
Análisis De Reacciones Químicas
AP-768 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Comparación Con Compuestos Similares
AP-768 se compara con otros antagonistas de CRTH2, como:
OC000459: Otro antagonista de CRTH2 con aplicaciones terapéuticas similares.
AZD1981: Un compuesto que también se dirige a los receptores CRTH2 pero con diferentes propiedades farmacocinéticas.
La singularidad de AP-768 radica en su alta selectividad y potencia como antagonista de CRTH2, lo que lo convierte en un candidato prometedor para su posterior desarrollo en el tratamiento de enfermedades inmunitarias y respiratorias .
Propiedades
IUPAC Name |
2-[4-chloro-6-(dimethylamino)-2-[[4-(naphthalene-2-carbonylamino)phenyl]methyl]pyrimidin-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O3/c1-31(2)25-21(15-23(32)33)24(27)29-22(30-25)13-16-7-11-20(12-8-16)28-26(34)19-10-9-17-5-3-4-6-18(17)14-19/h3-12,14H,13,15H2,1-2H3,(H,28,34)(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNNBJJEJUDKNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC(=N1)CC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1277300.png)





![[3-(4-Chlorophenoxy)phenyl]methanol](/img/structure/B1277315.png)





![Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid](/img/structure/B1277327.png)

